molecular formula C19H16BrFN4O2 B10894367 4-bromo-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

4-bromo-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10894367
M. Wt: 431.3 g/mol
InChI Key: IQKPIPPSUPFEHY-LSHDLFTRSA-N
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Description

4-BROMO-N’~5~-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their versatility in various chemical reactions and applications, particularly in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a bromo group, a fluorobenzyl group, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-BROMO-N’~5~-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of a hydrazide with an aldehyde or ketone to form the hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the bromo group: The bromo group can be introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Formation of the pyrazole ring: The pyrazole ring is typically formed through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-BROMO-N’~5~-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromo and fluorobenzyl groups make this compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-BROMO-N’~5~-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.

    Biological Research: The compound is used as a probe or reagent in various biological assays to study enzyme activities, protein interactions, and cellular processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N’~5~-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar compounds to 4-BROMO-N’~5~-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE include other hydrazones and pyrazole derivatives with different substituents. Some examples are:

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C19H16BrFN4O2

Molecular Weight

431.3 g/mol

IUPAC Name

4-bromo-N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H16BrFN4O2/c1-25-18(17(20)11-23-25)19(26)24-22-10-13-4-8-16(9-5-13)27-12-14-2-6-15(21)7-3-14/h2-11H,12H2,1H3,(H,24,26)/b22-10+

InChI Key

IQKPIPPSUPFEHY-LSHDLFTRSA-N

Isomeric SMILES

CN1C(=C(C=N1)Br)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F

Origin of Product

United States

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